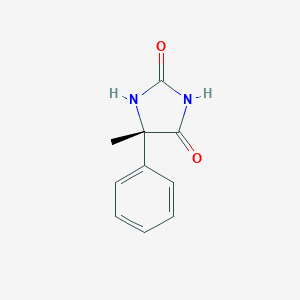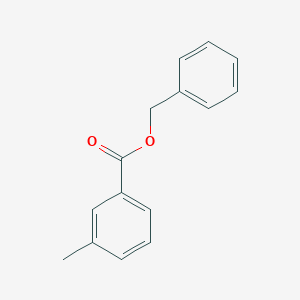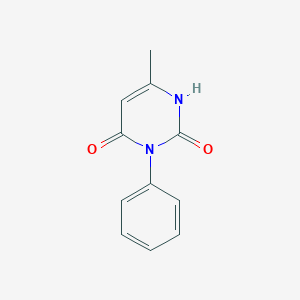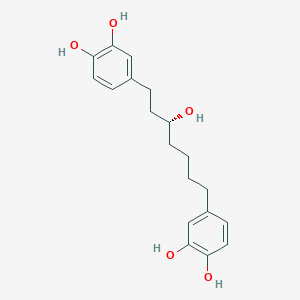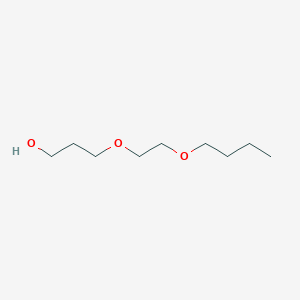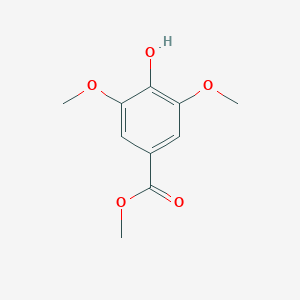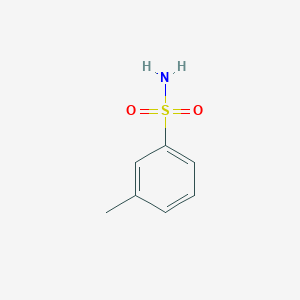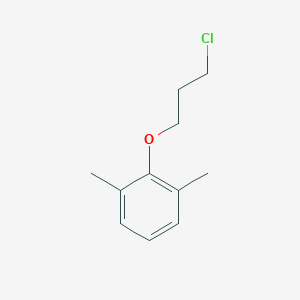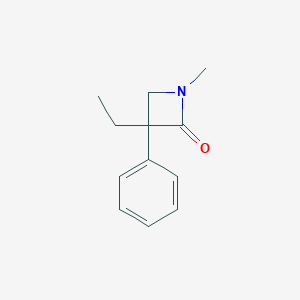
3-ethyl-1-methyl-3-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-methyl-3-phenylazetidin-2-one is a four-membered lactam, which is a type of cyclic amide. This compound is part of the azetidinone family, which is known for its significant role in the synthesis of β-lactam antibiotics. The presence of the azetidinone ring is crucial for the biological activity of these antibiotics, making this compound an important building block in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-3-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates under basic conditions . Another method involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions. These reactions are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
3-ethyl-1-methyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-ethyl-1-methyl-3-phenylazetidin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 3-ethyl-1-methyl-3-phenylazetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s function, leading to a therapeutic effect. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound .
相似化合物的比较
Similar Compounds
2-Azetidinone: The parent compound, which lacks the ethyl, methyl, and phenyl substituents.
3-Methyl-3-phenylazetidine: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-piperidone: A six-membered lactam with similar reactivity but different ring size.
Uniqueness
3-ethyl-1-methyl-3-phenylazetidin-2-one is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
1886-38-0 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI 键 |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
规范 SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Key on ui other cas no. |
1886-38-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
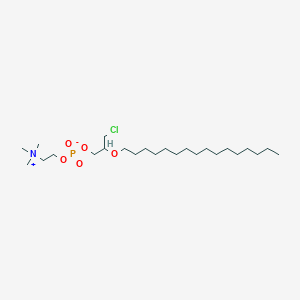
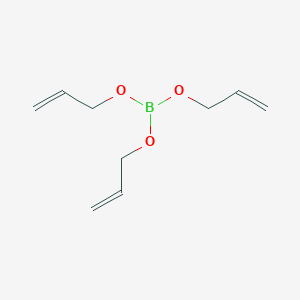
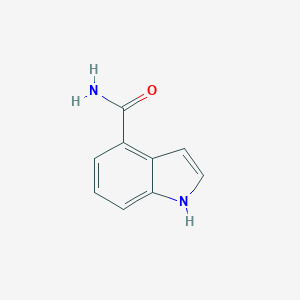
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
